molecular formula C10H12OS B14660501 (But-2-ene-1-sulfinyl)benzene CAS No. 42185-87-5

(But-2-ene-1-sulfinyl)benzene

Cat. No.: B14660501
CAS No.: 42185-87-5
M. Wt: 180.27 g/mol
InChI Key: FBZXDBABGRSQEX-UHFFFAOYSA-N
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Description

Significance of Allylic Sulfoxides in Contemporary Organic Synthesis

Allylic sulfoxides are a class of organic compounds characterized by a sulfinyl group attached to an allylic carbon atom. Their prominence in modern organic synthesis stems primarily from their participation in the rsc.orgacs.org-sigmatropic rearrangement, a thermally allowed pericyclic reaction. This rearrangement, often referred to as the Mislow-Evans rearrangement, involves the conversion of an allylic sulfoxide (B87167) into an allylic sulfenate ester. rsc.orgwiley-vch.de This process is reversible, but the equilibrium can be driven towards the product side by trapping the sulfenate ester with a thiophilic reagent, such as a phosphite, to yield a stereochemically defined allylic alcohol. rsc.orgwiley-vch.de

The significance of this transformation lies in its high degree of stereocontrol. The chirality at the sulfur atom of the sulfoxide can be effectively transferred to the newly formed stereocenter of the allylic alcohol, making it a powerful method for asymmetric synthesis. rsc.org This ability to dictate the stereochemical outcome of a reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active natural products, where specific stereoisomers are often responsible for the desired therapeutic effects. nih.gov The reaction generally proceeds through a highly ordered, five-membered cyclic transition state, which accounts for the efficient chirality transfer. wiley-vch.de

The versatility of allylic sulfoxides is further enhanced by the numerous methods available for their stereoselective synthesis. The oxidation of prochiral sulfides is a common and effective route to obtaining enantiomerically enriched sulfoxides. researchgate.netresearchgate.net This accessibility, coupled with the predictable and stereospecific nature of their rearrangements, has solidified the role of allylic sulfoxides as indispensable intermediates in the synthetic chemist's toolbox. medcraveonline.com

Contextualization of (But-2-ene-1-sulfinyl)benzene within the Sulfoxide Class

Sulfoxides are organosulfur compounds containing a sulfinyl functional group (S=O). They can be considered as oxidized derivatives of sulfides (thioethers). The sulfur atom in a sulfoxide is chiral if it bears two different substituents, a feature that is central to their application in asymmetric synthesis. nih.gov (But-2-ene-1-sulfinyl)benzene, with its phenyl and but-2-enyl substituents on the sulfur atom, is a prime example of a chiral sulfoxide.

The synthesis of sulfoxides is most commonly achieved through the controlled oxidation of the corresponding sulfide (B99878). wiley-vch.de A variety of oxidizing agents can be employed, with careful selection of reagents and conditions being crucial to prevent over-oxidation to the corresponding sulfone.

(But-2-ene-1-sulfinyl)benzene, as an allylic sulfoxide, possesses the key structural feature that enables the synthetically powerful Mislow-Evans rearrangement. The presence of the but-2-ene moiety provides the allylic system necessary for the rsc.orgacs.org-sigmatropic shift, while the phenyl group influences the electronic properties and reactivity of the sulfoxide. Both the (E) and (Z) diastereomers of (but-2-ene-1-sulfinyl)benzene are important substrates in these rearrangements, each leading to specific stereochemical outcomes in the resulting allylic alcohol products.

Research Findings and Data

Detailed research into (but-2-ene-1-sulfinyl)benzene and related allylic sulfoxides has provided a wealth of data regarding their synthesis and spectroscopic properties. The primary method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide. For (but-2-ene-1-sulfinyl)benzene, this would involve the oxidation of (but-2-ene-1-yl)(phenyl)sulfane.

Below are representative data tables for compounds structurally related to (but-2-ene-1-sulfinyl)benzene, which provide insight into the expected spectroscopic characteristics of the target molecule.

Table 1: Physical and Spectroscopic Data of Related Phenyl Sulfoxides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl Phenyl SulfoxideC₇H₈OS140.20Low-melting solid
Ethyl Phenyl SulfoxideC₈H₁₀OS154.23Oil
(But-2-ene-1-sulfinyl)benzeneC₁₀H₁₂OS180.27Not specified

Table 2: Representative ¹H-NMR Spectroscopic Data of Phenyl Sulfoxides in CDCl₃

Compound NameProtonChemical Shift (δ, ppm)
Methyl Phenyl Sulfoxide-CH₃2.73 (s, 3H)
Aromatic7.51–7.69 (m, 5H)
Ethyl Phenyl Sulfoxide-CH₃1.20 (t, 3H)
-CH₂-2.69–3.15 (m, 2H)
Aromatic7.40–7.61 (m, 5H)

Table 3: Representative ¹³C-NMR Spectroscopic Data of Phenyl Sulfoxides in CDCl₃

Compound NameCarbonChemical Shift (δ, ppm)
Methyl Phenyl Sulfoxide-CH₃43.83
Aromatic123.36, 129.24, 130.92, 145.51
Ethyl Phenyl Sulfoxide-CH₃5.8
-CH₂-50.3
Aromatic124.1, 129.1, 130.1, 143.1

The spectroscopic data for (but-2-ene-1-sulfinyl)benzene would be expected to show characteristic signals for the phenyl group protons and carbons, similar to the values in the tables above. Additionally, the ¹H-NMR spectrum would feature signals for the vinylic protons of the but-2-ene group, the methyl group, and the methylene (B1212753) protons adjacent to the sulfinyl group. The exact chemical shifts and coupling constants would depend on whether it is the (E) or (Z) isomer.

Properties

CAS No.

42185-87-5

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

but-2-enylsulfinylbenzene

InChI

InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2-8H,9H2,1H3

InChI Key

FBZXDBABGRSQEX-UHFFFAOYSA-N

Canonical SMILES

CC=CCS(=O)C1=CC=CC=C1

Origin of Product

United States

Methodologies for the Synthesis of but 2 Ene 1 Sulfinyl Benzene and Analogous Sulfoxides

Direct Oxidation Protocols from Corresponding Sulfides

The most straightforward method for synthesizing sulfoxides is the oxidation of their corresponding sulfides. researchgate.net This transformation requires careful control to prevent over-oxidation to the sulfone. Various strategies have been developed to achieve high selectivity and, in many cases, high enantioselectivity.

Catalytic asymmetric oxidation represents the most direct and atom-economical route to chiral sulfoxides. researchgate.net Transition metal complexes are often employed as catalysts to activate an oxidant and facilitate the enantioselective transfer of an oxygen atom to the sulfur of the sulfide (B99878).

Vanadium complexes with chiral Schiff base ligands have been shown to be effective for the enantioselective oxidation of various sulfides, including benzyl (B1604629) aryl sulfides, which are structurally similar to allyl phenyl sulfides. These reactions typically utilize hydrogen peroxide as the terminal oxidant and can achieve high yields and enantiomeric excesses (ee). organic-chemistry.org Another notable system involves titanium-based catalysts, often in combination with a chiral ligand like diethyl tartrate (DET), which has been successfully applied to the oxidation of alkyl aryl sulfides with high enantioselectivity. organic-chemistry.org

The following table summarizes representative results for the catalytic enantioselective oxidation of analogous sulfides:

Sulfide SubstrateCatalyst SystemOxidantSolventYield (%)ee (%)Reference
Benzyl phenyl sulfideVO(acac)₂ / Chiral Schiff Base 3H₂O₂CH₂Cl₂9099 organic-chemistry.org
Methyl phenyl sulfideTi(Oi-Pr)₄ / (R,R)-DET / Cumyl HydroperoxideCumyl HydroperoxideDichloromethane9096 organic-chemistry.org
Alkyl aryl sulfidesChiral Platinum Diphosphine Complex 5H₂O₂Water/Surfactant63-99up to 88 organic-chemistry.org

Stoichiometric oxidation involves the use of a pre-formed oxidizing agent in a 1:1 ratio with the sulfide. While less atom-economical than catalytic methods, this approach can be highly effective and predictable. A commonly used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The oxidation of sulfides with m-CPBA is generally a fast and clean reaction. By carefully controlling the stoichiometry (typically using 1.0 to 1.2 equivalents of m-CPBA) and temperature (often at or below room temperature), selective oxidation to the sulfoxide (B87167) can be achieved with minimal formation of the corresponding sulfone. For instance, the oxidation of various aryl butyl sulfides with 1.2 equivalents of m-CPBA in tetrahydrofuran (B95107) (THF) at 0°C provides the corresponding sulfoxides in good yields.

The table below provides examples of stoichiometric oxidation of analogous sulfides:

Sulfide SubstrateOxidantSolventTemperature (°C)Yield (%)Reference
Phenyl butyl sulfidem-CPBA (1.2 equiv)THF085
4-Methoxyphenyl (B3050149) butyl sulfidem-CPBA (1.2 equiv)THF092
4-Chlorophenyl butyl sulfidem-CPBA (1.2 equiv)THF081

In recent years, there has been a significant push towards developing "green" chemical processes. For sulfoxide synthesis, this has translated into the use of environmentally friendly oxidants and reaction conditions. Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant because its only byproduct is water. researchgate.net

A highly effective and simple method for the selective oxidation of sulfides to sulfoxides involves the use of 30% aqueous hydrogen peroxide in glacial acetic acid at room temperature. researchgate.netthermofisher.com This transition-metal-free system has been successfully applied to a wide range of sulfides, including allyl phenyl sulfide, with excellent yields (typically 90-99%). researchgate.netthermofisher.com The reaction is highly chemoselective, leaving other functional groups such as carbon-carbon double bonds untouched. thermofisher.com

The following table illustrates the efficiency of this green oxidation method for various sulfides:

Sulfide SubstrateOxidantSolventTime (h)Yield (%)Reference
Allyl phenyl sulfide30% H₂O₂Glacial Acetic Acid3.598 thermofisher.com
Methyl phenyl sulfide30% H₂O₂Glacial Acetic Acid299 researchgate.net
Dibenzyl sulfide30% H₂O₂Glacial Acetic Acid2.598 researchgate.net

Chiral Auxiliary-Mediated Synthesis

An alternative to the direct asymmetric oxidation of sulfides is the use of chiral auxiliaries. In these methods, a chiral moiety is temporarily incorporated to direct the formation of the stereogenic sulfur center, and is subsequently removed to yield the enantiopure sulfoxide.

The Anderson synthesis is a classic and reliable method for preparing enantiomerically pure sulfoxides. researchgate.netresearchgate.net The key step involves the reaction of a diastereomerically pure sulfinate ester, most commonly (-)-menthyl (S)-p-toluenesulfinate, with an organometallic reagent such as a Grignard reagent. researchgate.netmasterorganicchemistry.com This reaction proceeds with clean inversion of configuration at the sulfur atom. researchgate.net

For the synthesis of (But-2-ene-1-sulfinyl)benzene, this would involve the reaction of a diastereomerically pure phenylsulfinate ester with a but-2-enyl Grignard reagent (crotylmagnesium bromide). The starting chiral sulfinate, such as (-)-menthyl (S)-phenylsulfinate, can be prepared from the reaction of a sulfinyl chloride with (-)-menthol. The separation of the resulting diastereomers by crystallization is a crucial step in this sequence. masterorganicchemistry.com

The table below shows representative examples of the Anderson synthesis for analogous sulfoxides:

Chiral SulfinateGrignard ReagentSolventYield (%)ee (%)Reference
(-)-Menthyl (S)-p-toluenesulfinateMethylmagnesium iodideEther65>95 researchgate.net
(-)-Menthyl (S)-p-toluenesulfinateEthylmagnesium bromideEther60>95 researchgate.net
(-)-Menthyl (S)-p-toluenesulfinaten-Butylmagnesium bromideEther62>95 researchgate.net

Beyond the classic Anderson synthesis, other chiral precursors such as sulfinamides have been developed. Chiral N-sulfinyloxazolidinones, for example, serve as effective sulfinyl transfer reagents. encyclopedia.pub These can be prepared from readily available chiral amino alcohols. Their reaction with organometallic reagents also proceeds with inversion of configuration at the sulfur center to produce chiral sulfoxides in high yields and enantioselectivities. encyclopedia.pub

Another approach involves the in situ generation of sulfenate anions from β-sulfinyl esters, which can then react with various electrophiles. encyclopedia.pubmdpi.com Palladium-catalyzed reactions of these sulfenate anions with allyl acetates provide a route to allyl sulfoxides. mdpi.com The use of chiral ligands in these palladium-catalyzed systems can induce enantioselectivity, offering a modern alternative for the synthesis of chiral sulfoxides.

Novel Synthetic Routes

A notable three-component method for the synthesis of sulfoxides involves the use of a stable sulfoxide reagent which, upon reaction with a Grignard reagent (RMgX), generates a sulfenate anion (RSO⁻) as a key intermediate. This intermediate can then be trapped by a carbon electrophile to furnish the desired sulfoxide. nih.gov This strategy circumvents the need for handling odorous and unstable thiols. nih.gov The general scheme for this one-pot, three-component synthesis is depicted below:

Step 1: Sulfenate Anion Formation: A precursor sulfoxide reacts with a Grignard reagent.

Step 2: Trapping with Electrophile: The newly formed sulfenate anion is reacted in situ with a carbon electrophile to form the final sulfoxide product.

While this method has been demonstrated for a variety of sulfoxides, its application to the synthesis of allylic sulfoxides like (but-2-ene-1-sulfinyl)benzene would involve the use of an appropriate allylic electrophile. The versatility of this approach is highlighted by the wide array of Grignard reagents and electrophiles that can be employed. nih.gov

A related one-pot, three-component synthesis has been developed for sulfides, which are direct precursors to sulfoxides via subsequent oxidation. This method utilizes a sulfoxide reagent as a formal sulfur dication equivalent. The process involves the sequential reaction with two different Grignard reagents in the presence of trimethylsilyl (B98337) chloride (TMSCl). organic-chemistry.orgchemrxiv.org The key steps are:

Generation of a sulfenate anion from the sulfoxide reagent and the first Grignard reagent.

O-silylation of the sulfenate anion with TMSCl to form a sulfenate ester.

Substitution of the sulfenate ester with a second organometallic nucleophile to yield the sulfide. organic-chemistry.org

This modular, thiol-free synthesis allows for the coupling of a wide range of Grignard reagents, making it adaptable for producing unsymmetrical sulfides that can be oxidized to the corresponding sulfoxides. organic-chemistry.orgchemrxiv.org

The following table illustrates the scope of a one-pot, three-component sulfoxide synthesis, demonstrating its applicability with various Grignard reagents and electrophiles.

Grignard Reagent (RMgX)ElectrophileProductYield (%)Reference
Phenylmagnesium bromidetert-Butyl bromoacetatetert-Butyl 2-(phenylsulfinyl)acetate77 nih.gov
4-Methoxyphenylmagnesium bromideBenzyl bromideBenzyl 4-methoxyphenyl sulfoxide85 nih.gov
Ethylmagnesium bromideAllyl bromideAllyl ethyl sulfoxide72 nih.gov
3,4,5-Trimethoxyphenylmagnesium bromideN-Chloromorpholine4-((3,4,5-Trimethoxyphenyl)sulfinyl)morpholine90 nih.gov

Traditional methods for constructing carbon-sulfur bonds often rely on the use of aryl or alkyl halides. However, recent advancements have focused on the use of non-halide substrates, which offers a more sustainable and often more efficient alternative. mdpi.comuco.es These modern approaches include the use of diazo compounds, simple arenes, and alkanes as starting materials, moving away from the classic Ullmann-type C-S coupling reactions. mdpi.com

The direct formation of a C-S bond to create sulfoxides can be achieved through various innovative strategies. One such method involves the visible-light-mediated sulfurization of alkenes and alkynes with thiols. This metal-free approach uses an organic photocatalyst, such as Eosin Y, and molecular oxygen from the air as the oxidant to afford sulfoxides in good yields. organic-chemistry.org For the synthesis of a compound like (but-2-ene-1-sulfinyl)benzene, this would conceptually involve the reaction of but-2-ene with a phenylthiol equivalent under photocatalytic conditions.

Another significant advancement is the palladium-catalyzed arylation of sulfenate anions generated from β-sulfinyl esters. This reaction proceeds under mild, basic, biphasic conditions and provides an efficient route to aryl sulfoxides. organic-chemistry.org The generation of sulfenate anions can also be achieved through the fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides, which then react with alkylating agents to form the target sulfoxides. organic-chemistry.org

Furthermore, the enzyme-catalyzed synthesis of sulfoxides represents a frontier in C-S bond formation. The non-heme iron enzyme EgtB, for instance, catalyzes the oxidative C-S bond formation in the biosynthesis of ergothioneine. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that a coordination switch of a sulfoxide intermediate is crucial for the selective C-S bond formation. nih.gov While not a synthetic laboratory method in the traditional sense, the study of such enzymatic systems provides valuable insights for the development of new biomimetic catalysts for sulfoxide synthesis.

The table below summarizes various modern C-S bond formation reactions for sulfoxide synthesis that utilize non-halide substrates.

Substrate 1Substrate 2Catalyst/ReagentProduct TypeReference
Alkene/AlkyneThiolEosin Y, O₂ (air)Sulfoxide organic-chemistry.org
β-Sulfinyl esterAryl halidePalladium catalystAryl sulfoxide organic-chemistry.org
2-(Trimethylsilyl)ethyl sulfoxideAlkyl halideFluoride sourceSulfoxide organic-chemistry.org
ThiolOlefint-BuOOH, MsOHSulfoxide organic-chemistry.org

Chemical Reactivity and Transformation Pathways of but 2 Ene 1 Sulfinyl Benzene

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. numberanalytics.commdpi.com For allylic sulfoxides like (But-2-ene-1-sulfinyl)benzene, these rearrangements are pivotal in dictating their chemical behavior.

Thenumberanalytics.comslideshare.net-Sigmatropic Rearrangement of Allylic Sulfoxides to Allylic Sulfenates

The hallmark reactivity of (But-2-ene-1-sulfinyl)benzene is the numberanalytics.comslideshare.net-sigmatropic rearrangement, a thermally allowed and often reversible process that converts the allylic sulfoxide (B87167) into an allylic sulfenate ester. numberanalytics.com This transformation, also known as the Mislow-Evans rearrangement, proceeds through a concerted, five-membered cyclic transition state. numberanalytics.com The equilibrium of this rearrangement generally favors the thermodynamically more stable sulfoxide.

The general transformation is depicted below:

(But-2-ene-1-sulfinyl)benzene ⇌ Phenyl but-2-ene-1-sulfenate

This equilibrium is a dynamic process, and the forward reaction involves the migration of the phenylsulfinyl group from the carbon atom adjacent to the double bond (the α-carbon) to the γ-carbon of the butenyl chain, with a concomitant shift of the double bond.

A key feature of the numberanalytics.comslideshare.net-sigmatropic rearrangement is the high degree of stereochemical control. The geometry of the transition state allows for the efficient transfer of chirality from the sulfur atom of the sulfoxide to the α-carbon of the resulting rearranged product. The stereochemistry of the newly formed double bond is predominantly E (trans). numberanalytics.com The diastereoselectivity of the rearrangement is influenced by the geometry of the starting alkene. E-allylic sulfoxides tend to favor the formation of anti products, while Z-allylic sulfoxides generally lead to syn products. numberanalytics.com This stereochemical fidelity is a powerful tool in asymmetric synthesis.

Starting Material StereochemistryPredominant Product Stereochemistry
(Rs, E)-(But-2-ene-1-sulfinyl)benzene(R)-Phenyl (E)-1-methylallyl sulfenate
(Ss, E)-(But-2-ene-1-sulfinyl)benzene(S)-Phenyl (E)-1-methylallyl sulfenate
(Rs, Z)-(But-2-ene-1-sulfinyl)benzene(R)-Phenyl (Z)-1-methylallyl sulfenate
(Ss, Z)-(But-2-ene-1-sulfinyl)benzene(S)-Phenyl (Z)-1-methylallyl sulfenate

This table represents the expected stereochemical outcomes based on the general principles of the numberanalytics.comslideshare.net-sigmatropic rearrangement of allylic sulfoxides.

Due to the reversible nature of the numberanalytics.comslideshare.net-sigmatropic rearrangement and the general instability of the sulfenate ester, trapping agents are often employed to drive the reaction forward and isolate a stable product. The electrophilic sulfur of the sulfenate is susceptible to attack by various nucleophiles. Common trapping agents include phosphites, such as trimethyl phosphite, which react with the sulfenate to yield an allylic alcohol and a thiophosphate ester. This strategy effectively removes the sulfenate from the equilibrium, leading to the irreversible formation of the alcohol.

Trapping Reaction:

Phenyl but-2-ene-1-sulfenate + P(OMe)₃ → But-2-en-1-ol + PhS-P(O)(OMe)₂

The use of thiophilic reagents is a cornerstone of the synthetic utility of the Mislow-Evans rearrangement, providing a mild and stereospecific method for the synthesis of allylic alcohols.

Substituents on both the butenyl chain and the phenyl ring of (But-2-ene-1-sulfinyl)benzene can influence the rate, regioselectivity, and stereoselectivity of the numberanalytics.comslideshare.net-sigmatropic rearrangement. Electron-withdrawing groups on the phenyl ring can accelerate the rearrangement by stabilizing the partial negative charge that develops on the sulfinyl group in the transition state. Conversely, electron-donating groups may slow the reaction.

On the butenyl moiety, the size and electronic nature of substituents can affect the conformational preferences of the transition state, thereby influencing the diastereoselectivity. For instance, bulky substituents at the γ-position can disfavor certain transition state geometries, leading to higher stereoselectivity.

Substituent PositionEffect on Rearrangement
Phenyl Ring (electron-withdrawing)Accelerates rearrangement
Phenyl Ring (electron-donating)Decelerates rearrangement
Butenyl Chain (γ-position, bulky)Can increase diastereoselectivity

Related Propargyl Sulfenate-to-Allenyl Sulfoxide Rearrangements

Analogous to the allylic sulfoxide rearrangement, propargyl sulfenates undergo a numberanalytics.comslideshare.net-sigmatropic rearrangement to form allenyl sulfoxides. jst.go.jp This reaction provides a valuable route to functionalized allenes. The corresponding starting material for a transformation analogous to that of (But-2-ene-1-sulfinyl)benzene would be a propargyl sulfoxide, which would first need to be converted to the corresponding sulfenate.

The rearrangement of a generic propargyl sulfenate is as follows:

R-C≡C-CH₂-S-O-Ph → R-CH=C=CH-S(O)-Ph

This transformation highlights the versatility of sigmatropic rearrangements in organosulfur chemistry, extending beyond simple allylic systems to acetylenic analogues.

Pummerer Rearrangement and Analogous Reactivity

The Pummerer rearrangement is another key transformation of sulfoxides, including allylic sulfoxides like (But-2-ene-1-sulfinyl)benzene, although it proceeds through a different mechanistic pathway than sigmatropic rearrangements. wikipedia.orgacs.orgtcichemicals.com This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride (B1165640), leading to the formation of an α-acyloxy thioether. wikipedia.org

The general mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent nucleophilic attack by the acetate (B1210297) anion (or another nucleophile present in the reaction mixture) at the α-carbon yields the final product.

For (But-2-ene-1-sulfinyl)benzene, the Pummerer rearrangement would lead to the formation of an α-acetoxy sulfide (B99878).

General Pummerer Reaction:

(But-2-ene-1-sulfinyl)benzene + (CH₃CO)₂O → 1-(Phenylthio)but-2-en-1-yl acetate + CH₃COOH

The Pummerer rearrangement and its variants are powerful methods for the functionalization of the α-carbon to a sulfur atom and have found broad application in organic synthesis.

Mechanistic Aspects of Sulfoxide Acetylation and Rearrangement

The reaction of allylic sulfoxides, such as (But-2-ene-1-sulfinyl)benzene, with acetic anhydride initiates a sequence of reactions known as the Pummerer rearrangement. wikipedia.orgsynarchive.com This process begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acetoxysulfonium intermediate. wikipedia.org This is followed by the elimination of a proton from the α-carbon, facilitated by an acetate ion, which generates a thionium ion. wikipedia.orgnih.gov The thionium ion is a key electrophilic intermediate that can then be attacked by various nucleophiles. wikipedia.org

In the context of allylic sulfoxides, this pathway can compete with a acs.orgresearchgate.net-sigmatropic rearrangement, also known as the Mislow-Braverman-Evans rearrangement. acs.orgresearchgate.netnih.gov This rearrangement is a reversible process where the allylic sulfoxide is in equilibrium with an allylic sulfenate ester. acs.orgnih.gov This process proceeds through a concerted, five-membered cyclic transition state. wikipedia.orgyoutube.com The equilibrium generally favors the more stable sulfoxide. acs.orgnih.gov However, in the presence of a thiophilic reagent, the sulfenate ester can be trapped, leading to the formation of an allylic alcohol. acs.orgnih.gov

The interplay between the Pummerer and the acs.orgresearchgate.net-sigmatropic rearrangement pathways is a key feature of the chemistry of allylic sulfoxides. The specific conditions and the structure of the sulfoxide determine which pathway predominates.

Stereoselective Variants and Additive Effects

The acs.orgresearchgate.net-sigmatropic rearrangement of chiral allylic sulfoxides is a highly stereoselective process. nih.govnih.gov The transfer of chirality from the sulfur atom of the sulfoxide to the carbon atom of the resulting allylic alcohol occurs with high fidelity through an ordered, cyclic transition state. nih.govnih.gov The stereochemistry of the newly formed double bond is predominantly E (trans). wikipedia.org The stereochemistry at the newly formed C-C or C-O bond is dependent on the geometry of the starting alkene; Z-alkenes tend to favor the formation of syn products, while E-alkenes favor anti products. wikipedia.org

The stereoselectivity of these rearrangements can be influenced by various factors, including the use of additives. For instance, the combination of sodium hydride and isopropanol (B130326) has been used to optimize the base-induced acs.orgresearchgate.net-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes. researchgate.netacs.org In some cases, the presence of an allylic alcohol within the sulfinyl diene substrate has been shown to be crucial for achieving high regioselectivity and enantioselectivity. researchgate.netacs.org

Palladium catalysis has also been employed in the context of allylic sulfoxides. For example, the addition of dimethyl sulfoxide (DMSO) as a ligand to palladium(II) catalysts can promote C-H oxidation over Wacker-type oxidation and influence the regioselectivity of the formation of allylic acetates from monosubstituted olefins. nih.gov

Intermolecular Pummerer-Type Reactions

The electrophilic thionium ion intermediate generated in the Pummerer rearrangement can be trapped by external nucleophiles in intermolecular reactions. wikipedia.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the original sulfide. wikipedia.orgorganicreactions.org A variety of nucleophiles, including arenes, alkenes, amides, and phenols, can participate in these reactions. wikipedia.org

A notable variation is the "interrupted Pummerer reaction," where the initial adduct of the sulfoxide with an activating agent is intercepted by a nucleophile at the sulfur atom before the typical elimination to a thionium ion can occur. nih.gov For instance, the reaction of an activated sulfonium (B1226848) cation with an allylic silane (B1218182) can lead to an allyl vinyl sulfonium intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a linear allylated product. nih.gov This cascade of an interrupted Pummerer reaction followed by a sigmatropic rearrangement provides a powerful tool for constructing complex molecules. nih.gov

Oxidative and Reductive Transformations

Selective Oxidation to Sulfones

(But-2-ene-1-sulfinyl)benzene can be selectively oxidized to the corresponding sulfone, (But-2-ene-1-sulfonyl)benzene. This transformation is significant as allylic sulfones are also valuable synthetic intermediates. rsc.org A variety of oxidizing agents can be employed for this purpose, and the choice of reagent and reaction conditions is crucial to prevent over-oxidation or side reactions at the double bond.

Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation. nih.govmdpi.com The selectivity for sulfone formation can often be controlled by the stoichiometry of the hydrogen peroxide used. organic-chemistry.orgorganic-chemistry.org For example, using an excess of hydrogen peroxide, often in the presence of a catalyst, can drive the reaction towards the sulfone. organic-chemistry.orgbeilstein-journals.org Catalysts such as tantalum carbide, niobium carbide, and silica-based tungstate (B81510) have been shown to be effective for the oxidation of sulfides to sulfones with hydrogen peroxide. organic-chemistry.org Metal-based tungstates like α-Ag2WO4 and NiWO4 have also been reported as efficient and selective catalysts for the oxidation of sulfides to sulfones. cdmf.org.br Another approach involves using urea-hydrogen peroxide in combination with phthalic anhydride, which provides a metal-free method for this oxidation. organic-chemistry.org

The table below summarizes various reagent systems for the selective oxidation of sulfides to sulfones.

Oxidizing AgentCatalyst/AdditiveKey Features
Hydrogen PeroxideTantalum CarbideEfficient for sulfone formation. organic-chemistry.org
Hydrogen PeroxideNiobium CarbideEfficient for sulfone formation. organic-chemistry.org
Hydrogen PeroxideSilica-based TungstateRecyclable catalyst, good to excellent yields. organic-chemistry.org
Urea-Hydrogen PeroxidePhthalic AnhydrideMetal-free, environmentally benign. organic-chemistry.org
Hydrogen Peroxideα-Ag2WO4 or NiWO4High selectivity and yield under mild conditions. cdmf.org.br

Reductive Conversion to Sulfides

The sulfinyl group of (But-2-ene-1-sulfinyl)benzene can be reduced back to the corresponding sulfide, (But-2-ene-1-yl)(phenyl)sulfane. This reduction is a useful transformation for removing the oxygen atom from the sulfoxide and accessing the chemistry of the corresponding sulfide. A variety of reducing agents can accomplish this conversion.

Common methods for the deoxygenation of sulfoxides include the use of triflic anhydride in combination with potassium iodide, which is a chemoselective system that tolerates many functional groups. organic-chemistry.org Sodium borohydride (B1222165) in the presence of iodine is another effective reagent for this reduction, also exhibiting good chemoselectivity. organic-chemistry.org Other reported systems include thionyl chloride with triphenylphosphine, and 3-mercaptopropionic acid with a catalytic amount of N-bromosuccinimide (NBS) or iodine. organic-chemistry.org

The table below presents a selection of reagents for the reduction of sulfoxides to sulfides.

Reducing AgentAdditive/CatalystKey Features
Triflic AnhydridePotassium IodideChemoselective, excellent yields at room temperature. organic-chemistry.org
Sodium BorohydrideIodineChemoselective, excellent yields. organic-chemistry.org
TriphenylphosphineThionyl Chloride (catalyst)Mild conditions, excellent yields. organic-chemistry.org
3-Mercaptopropionic AcidNBS or Iodine (catalyst)Mild conditions, tolerates acid-sensitive groups. organic-chemistry.org
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC)-Efficient, short reaction time, solvent-free option. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions Facilitated by the Sulfinyl Group

The sulfinyl group in (But-2-ene-1-sulfinyl)benzene plays a crucial role in facilitating various carbon-carbon bond-forming reactions. The acs.orgresearchgate.net-sigmatropic rearrangement itself can be considered a C-C bond-forming reaction when the migrating allyl group combines with a carbon-based thiophile. wikipedia.org

More directly, the allylic sulfoxide can be used to direct the formation of new C-C bonds. For example, the addition of organocuprates to acyclic allylic mesylates bearing a chiral sulfoxide at the 2-position proceeds with high regioselectivity (SN2') and stereoselectivity, leading to the formation of enantiomerically pure trisubstituted vinyl sulfoxides. acs.org This demonstrates the ability of the chiral sulfinyl group to control the stereochemical outcome of a C-C bond-forming reaction.

Furthermore, aryl sulfoxides can undergo ortho-allylation when treated with triflic anhydride and allylsilanes, providing a metal-free method to introduce an allyl group at the position ortho to the sulfinyl group. nih.gov The resulting allylated sulfide can then be further manipulated. nih.gov The sulfinyl group can also direct ortho-metalation, and subsequent reaction with electrophiles provides another route to C-C bond formation. nih.gov

The Pummerer rearrangement intermediate, the thionium ion, is a key electrophile for C-C bond formation. Its reaction with carbon nucleophiles like enol silanes or electron-rich aromatic rings can lead to the formation of new carbon-carbon bonds. wikipedia.org

Asymmetric Alkylation and Michael Additions

The carbon atom alpha to the sulfinyl group in (But-2-ene-1-sulfinyl)benzene is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion serves as a potent nucleophile in asymmetric alkylation reactions. The chirality at the sulfur atom directs the approach of the electrophile, leading to the formation of new stereocenters with a high degree of diastereoselectivity.

Similarly, (But-2-ene-1-sulfinyl)benzene and related vinyl sulfoxides are effective Michael acceptors. masterorganicchemistry.com The electron-withdrawing nature of the sulfinyl group activates the double bond towards conjugate addition by a variety of nucleophiles. masterorganicchemistry.com This reaction, known as the Michael addition, proceeds via three principal steps: deprotonation of a suitable pronucleophile, conjugate addition to the activated alkene, and subsequent protonation. masterorganicchemistry.com The stereochemical outcome of these additions is often controlled by the existing chirality of the sulfoxide.

In a related context, the diastereoselective Michael-type addition to 2-sulfinyl dienes has been developed to generate transient allylic sulfoxides, which then undergo a nih.govchemrxiv.org-sigmatropic rearrangement. semanticscholar.org This tandem process has been successfully applied in both intramolecular and intermolecular systems for the stereoselective synthesis of various heterocyclic and acyclic compounds. semanticscholar.org

Diastereoselective Reduction of β-Keto Sulfoxides

β-Keto sulfoxides, which can be synthesized from (But-2-ene-1-sulfinyl)benzene through acylation of the corresponding α-sulfinyl carbanion, are important precursors for the synthesis of chiral β-hydroxy sulfoxides. The diastereoselective reduction of the ketone functionality in these substrates has been extensively studied. researchgate.netdocumentsdelivered.com

The choice of reducing agent plays a crucial role in determining the stereochemical outcome of the reduction. Reagents such as diisobutylaluminium hydride (DIBAL-H) and those used in Narasaka-Prasad and Evans-Saksena reductions are commonly employed to achieve high diastereoselectivity, yielding either syn- or anti-β-hydroxy sulfoxides. nih.gov The inherent chirality of the sulfoxide group directs the approach of the hydride to one face of the carbonyl group, leading to the preferential formation of one diastereomer. These resulting β-hydroxy esters are valuable intermediates, notably in the synthesis of statin-type natural products. nih.gov

Table 1: Diastereoselective Reduction of β-Keto Sulfoxides

Reducing AgentMajor DiastereomerReference
DIBAL-Hsyn or anti (depends on substrate and conditions) nih.gov
Narasaka-Prasad Reagentssyn nih.gov
Evans-Saksena Reagentsanti nih.gov

Aldol-Type Condensations

The α-sulfinyl carbanion generated from (But-2-ene-1-sulfinyl)benzene can also participate in Aldol-type condensation reactions with carbonyl compounds. youtube.com In these reactions, the carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy sulfoxide after an aqueous workup. youtube.com The reaction can be performed under basic conditions, where a base like sodium hydroxide (B78521) is used to deprotonate the alpha position of the sulfoxide, creating the nucleophilic enolate. youtube.com

The stereochemistry of the newly formed hydroxyl and sulfinyl-bearing stereocenters is influenced by the chiral sulfoxide group. This methodology provides a powerful tool for the construction of complex molecules with multiple stereocenters.

Radical Reactions Involving Sulfoxides

Sulfoxides as Precursors for Alkyl Radicals

Recent advancements have demonstrated that simple alkyl sulfoxides can serve as effective precursors for alkyl radicals under visible light photocatalysis. nih.govchemrxiv.orgchemrxiv.org This method circumvents the often-challenging homolytic cleavage of the C–S bond in sulfoxides. chemrxiv.org Although direct studies on (But-2-ene-1-sulfinyl)benzene are not prevalent, the general principle suggests its potential to generate allylic radicals upon suitable activation. These radical generation methods add to the synthetic versatility of sulfoxides, allowing them to participate in a broader range of chemical transformations. nih.govchemrxiv.orgchemrxiv.org The generation of radicals from sulfoxides can be part of a cascade of radical processes to form complex products like pyridine (B92270) derivatives. chemrxiv.orgchemrxiv.org

Electron Donor-Acceptor (EDA) Complex Formation and Radical Chain Processes

Sulfoxides can form electron donor-acceptor (EDA) complexes with suitable electron acceptors. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.netrsc.org These complexes, upon photoirradiation, can initiate radical chain processes. nih.govchemrxiv.orgchemrxiv.orgbeilstein-journals.org An EDA complex is a weak, reversible ground-state aggregate formed through dipole-dipole interactions between an electron donor and an electron acceptor. beilstein-journals.org Upon irradiation with light, the complex is excited, leading to an electron transfer that generates radicals and initiates subsequent reactions. beilstein-journals.org For instance, the EDA complex formed between an alkyl sulfoxide and an N-methoxypyridinium salt can undergo a radical chain process under visible light to produce various pyridine derivatives. nih.govchemrxiv.orgchemrxiv.org This type of reactivity highlights the potential of (But-2-ene-1-sulfinyl)benzene to engage in photoredox catalysis, expanding its synthetic utility.

Nucleophilic Behavior of the Sulfinyl Oxygen

While the sulfur atom in a sulfoxide is electrophilic, the sulfinyl oxygen possesses nucleophilic character. nih.govnih.gov It can react with strong electrophiles, such as alkylating agents or acylating agents. This reactivity can sometimes lead to rearrangements, such as the Pummerer rearrangement, although this is more common in non-allylic sulfoxides. In the context of (But-2-ene-1-sulfinyl)benzene, the nih.govchemrxiv.org-sigmatropic rearrangement to an allylic sulfenate is a more prominent reaction pathway, which is initiated by the interaction of a thiophile with the sulfur atom, but implicitly involves the oxygen's electrons in the cyclic transition state. nih.gov The nucleophilicity of the sulfinyl oxygen is a key factor in the diverse reactivity profile of sulfoxides, enabling transformations at the sulfur center. nih.govnih.gov

Stereochemical Control and Application in Asymmetric Synthesis

Chiral Sulfoxides as Chiral Auxiliaries

Chiral sulfoxides are widely employed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. nih.gov The sulfinyl group in (But-2-ene-1-sulfinyl)benzene is particularly effective in this role due to its high degree of steric and electronic differentiation, its conformational stability, and the ease with which it can be introduced and subsequently removed. nih.gov

The primary mechanism through which allylic sulfoxides like (But-2-ene-1-sulfinyl)benzene exert diastereoselective control is the acs.orgnih.gov-sigmatropic rearrangement, often referred to as the Mislow–Braverman–Evans rearrangement. nih.govacs.org This process involves the conversion of an allylic sulfoxide (B87167) to an allylic sulfenate ester, which can then be cleaved by a thiophile to produce an allylic alcohol. The stereochemistry at the sulfur atom is effectively transferred to a new carbon stereocenter in the product. nih.gov

Another key strategy involves the conjugate addition of nucleophiles to related vinyl sulfoxides, which generates an enolate that can be protonated diastereoselectively. The existing chiral sulfinyl group dictates the facial selectivity of the protonation, leading to a high degree of stereocontrol. researchgate.net This approach allows for the creation of new stereocenters with predictable configurations relative to the sulfoxide.

The table below illustrates the diastereoselective control achieved in reactions involving allylic sulfoxides, showcasing the influence of the chiral auxiliary on the stereochemical outcome.

Reaction TypeSubstrateReagent/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
Michael Addition(R)-1-(Phenylsulfinyl)penta-1,3-dieneDiethylzinc, Ni(acac)₂(R,R)-Adduct>95:5
acs.orgnih.gov-Sigmatropic Rearrangement(S)-Allyl p-tolyl sulfoxidePiperidine, Ac₂O(R)-Allyl alcohol>98% e.e.
Aldol Reactionα-Lithio (R)-benzyl phenyl sulfoxideBenzaldehyde(S,S,R)-Adduct95:5

This table presents representative data for reactions involving chiral allylic and vinyl sulfoxides to illustrate the principle of diastereoselective control.

The chirality inherent to the sulfoxide group is a cornerstone for the synthesis of enantiomerically pure compounds. nih.govacs.org In the Mislow–Braverman–Evans rearrangement of (But-2-ene-1-sulfinyl)benzene, the configuration of the sulfur stereocenter directly dictates the absolute stereochemistry of the resulting allylic alcohol. This reliable transfer of chirality makes it a powerful method for accessing optically active alcohols, which are versatile building blocks in organic synthesis. nih.govcsic.es

Furthermore, the diastereoselective addition of organometallic reagents to sulfinyl-activated imines (derived from the corresponding sulfinamide) is a widely used method for producing enantiopure amines. The sulfinyl group acts as a powerful chiral directing group, controlling the facial attack of the nucleophile on the imine.

The following table demonstrates the application of chiral sulfoxides in the synthesis of enantiopure compounds.

Chiral AuxiliaryTransformationProductEnantiomeric Excess (e.e.)
(R)-tert-ButanesulfinamideAddition of EtMgBr to N-sulfinyl imine(S)-1-Phenylethylamine98%
(S)-p-Tolyl vinyl sulfoxideMichael addition of LiCu(CH₃)₂(R)-3-(p-Tolylsulfinyl)pentane>95%
(R)-(But-2-ene-1-sulfinyl)benzene acs.orgnih.gov-Sigmatropic Rearrangement(S)-Pent-3-en-2-olHigh (predicted)

This table includes examples from related chiral sulfoxide chemistry to illustrate the synthesis of enantiopure compounds.

Chiral Sulfoxides as Ligands in Asymmetric Catalysis

Beyond their use as stoichiometric chiral auxiliaries, chiral sulfoxides, including structures related to (But-2-ene-1-sulfinyl)benzene, have emerged as effective ligands in transition-metal-catalyzed asymmetric reactions. uva.nlacs.org The sulfur atom can coordinate to a metal center, and when combined with another ligating group within the same molecule (as in a hybrid ligand), it can form a stable chiral environment around the metal catalyst.

Hybrid ligands incorporating a chiral sulfoxide and an olefin, such as (But-2-ene-1-sulfinyl)benzene, are particularly promising. uea.ac.uk These sulfoxide-olefin ligands have been successfully applied in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds. The sulfoxide group's oxygen atom and the olefin's π-system can coordinate to the transition metal, creating a rigid, chiral catalytic pocket that effectively induces enantioselectivity in the product. acs.org Palladium-catalyzed reactions, such as the acetoxylation of arenes, have also been explored using novel sulfinyl N-heterocyclic carbene ligands. acs.org

Catalyst/Ligand SystemReaction TypeSubstrateProduct e.e.
Rh(acac)(CO)₂ / Sulfoxide-Olefin Ligand1,4-Addition of PhB(OH)₂2-Cyclohexenoneup to 98%
Pd(OAc)₂ / Sulfinyl-NHC LigandC-H AcetoxylationBenzeneN/A (focus on yield)
Ru(II) / Bipyridyl LigandEnantioselective OxidationThioanisoleup to 99%

This table showcases the effectiveness of chiral sulfoxide-based ligands in various transition-metal-catalyzed reactions.

The design of effective chiral sulfoxide ligands hinges on several key principles. The ligand must possess a conformationally rigid backbone to ensure a well-defined chiral environment. The sulfoxide group provides a stereochemically stable coordinating atom. Hybrid or bidentate ligands, which feature a second coordinating group (e.g., an olefin, phosphine, or N-heterocyclic carbene), are often more effective as they form a chelating ring with the metal center, enhancing both stability and stereocontrol. acs.org For a ligand like (But-2-ene-1-sulfinyl)benzene, the interplay between the chiral sulfur, the coordinating oxygen, and the butenyl π-system would be crucial for creating an effective asymmetric catalyst.

Configurational Stability and Racemization Studies of Chiral Sulfoxides

The utility of chiral sulfoxides in asymmetric synthesis is fundamentally dependent on their configurational stability. The sulfur stereocenter in a sulfoxide is a stereogenic center due to the presence of a lone pair of electrons, which acts as the fourth distinct substituent in a tetrahedral geometry. wikipedia.org

Sulfoxides are configurationally stable at room temperature, with a high energy barrier to pyramidal inversion (racemization). This thermal racemization typically requires high temperatures (often above 200 °C). However, racemization can be induced under specific conditions, such as through acid- or base-catalyzed processes or via photochemical means. nih.gov Studies on the racemization of related chiral molecules have shown that the solvent can play a surprisingly complex role in the kinetics of isomerization. nih.gov For (But-2-ene-1-sulfinyl)benzene, the allylic nature of the sulfoxide could potentially offer pathways for racemization under certain conditions, for instance, through reversible acs.orgnih.gov-sigmatropic rearrangement if the process is not controlled.

FactorInfluence on StabilityNotes
Temperature High temperatures (>200 °C) can induce thermal racemization.The energy barrier for pyramidal inversion is substantial.
pH Strong acid or base can catalyze racemization.Protonation of the sulfoxide oxygen or formation of an adjacent carbanion can lower the inversion barrier.
Light UV irradiation can sometimes lead to racemization.Involves photochemical pathways.
Structure Steric bulk around the sulfur atom generally increases stability.The phenyl and butenyl groups contribute to the overall stability of (But-2-ene-1-sulfinyl)benzene.

Computational and Mechanistic Studies of but 2 Ene 1 Sulfinyl Benzene Transformations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the transformations of allylic sulfoxides like (But-2-ene-1-sulfinyl)benzene. nih.govdntb.gov.ua It provides detailed insights into reaction pathways, transition state geometries, and the factors governing reactivity and stereoselectivity.

Reaction Mechanism Elucidation (e.g., Oxidation, Rearrangements)

The primary rearrangement of (But-2-ene-1-sulfinyl)benzene is the acs.orgresearchgate.net-sigmatropic Mislow-Evans rearrangement. nih.govwikipedia.org DFT calculations have been instrumental in confirming the concerted, cyclic nature of this process. wpmucdn.com The calculations model the flow of electrons and changes in molecular geometry as the sulfoxide (B87167) rearranges through a five-membered cyclic transition state to form the sulfenate ester. wikipedia.orgnih.govchemtube3d.com

Beyond the classic rearrangement, DFT studies can explore other potential pathways, such as oxidation reactions or alternative rearrangements under different conditions. For instance, DFT has been used to investigate the oxidation of sulfides to sulfoxides, providing a mechanistic understanding of how the sulfoxide precursor itself is formed. rsc.org In a study on a dearomative variant of the Mislow-Evans rearrangement, DFT calculations were crucial in elucidating a complex mechanism involving dearomative tautomerization followed by the acs.orgresearchgate.net-sigmatropic shift. acs.orgresearchgate.netnih.gov These studies help to map out the complete potential energy surface of the reaction, identifying stable intermediates and competing pathways. DFT has also been applied to study the desulfinylation of related sulfinic acids, which proceeds through a one-step, concerted retro-ene elimination mechanism. nih.gov

Transition State Characterization and Energy Barrier Calculations

A key strength of DFT is its ability to locate and characterize transition state (TS) structures. For the Mislow-Evans rearrangement of allylic sulfoxides, DFT calculations define the precise geometry of the five-membered envelope-like transition state. wikipedia.orgnih.gov This TS geometry is fundamental to understanding the reaction's stereoselectivity.

Once the transition state is located, its energy relative to the ground state (the reactant) can be calculated, yielding the activation energy barrier for the reaction. These calculated barriers provide a quantitative measure of the reaction's feasibility. For example, DFT studies on model systems for the Mislow-Evans rearrangement have calculated activation free energies (ΔG‡) to be in the range of 82-104 kJ/mol for uncatalyzed reactions. researchgate.net In another study, the energy barrier for a monomolecular desulfinylation process was calculated to be 24.3 kcal/mol. nih.gov Computational studies have even explored the novel concept of "trapping" a transition state by applying high pressure, transforming the transient TS of a acs.orgresearchgate.net-sigmatropic rearrangement into a stable minimum on the potential energy surface. nih.govnih.gov

Reaction TypeComputational MethodCalculated Activation Energy (ΔG‡)Reference
Mislow-Evans RearrangementDFT82–104 kJ/mol researchgate.net
Monomolecular DesulfinylationDFT24.3 kcal/mol (101.7 kJ/mol) nih.gov
Bimolecular DesulfinylationDFT25.3–28.6 kcal/mol (105.9–119.7 kJ/mol) nih.gov
Sulfite (B76179) Oxidation (Enzyme-catalyzed)QM/MM39–49 kJ/mol researchgate.net

Prediction of Reactivity and Stereochemical Outcomes

The highly ordered, cyclic transition state of the Mislow-Evans rearrangement allows for efficient transfer of chirality from the sulfur atom of the sulfoxide to the newly formed carbon-oxygen bond in the resulting allylic alcohol. nih.govresearchgate.net DFT calculations are pivotal in predicting these stereochemical outcomes. By comparing the activation energies of the transition states leading to different stereoisomers (e.g., syn vs. anti products), DFT can predict which diastereomer will be favored. wikipedia.org

Generally, for acs.orgresearchgate.net-sigmatropic rearrangements:

A reactant with an E-alkene geometry favors the formation of the anti product. wikipedia.org

A reactant with a Z-alkene geometry favors the formation of the syn product. wikipedia.org

DFT calculations can rationalize these preferences by analyzing the steric and electronic interactions within the competing transition state structures. wikipedia.org Furthermore, DFT helps analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict the general reactivity and stability of the molecules involved. dntb.gov.ua It has also been used to explain the erosion of enantiopurity observed in some variants of the rearrangement by showing the reversibility of the stereocontrolling steps. researchgate.netnih.gov

Molecular Mechanics (MM) and Hybrid QM/MM Approaches in Sulfoxide Reactivity

While DFT is excellent for modeling isolated molecules, studying reactions in complex environments like solution or within an enzyme active site requires different approaches. This is where Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become essential. researchgate.netrsc.org

In a QM/MM approach, the chemically active part of the system, such as the (But-2-ene-1-sulfinyl)benzene molecule undergoing rearrangement, is treated with a high-level QM method like DFT. The surrounding environment, such as solvent molecules or the protein scaffold of an enzyme, is treated with a computationally less expensive MM force field. researchgate.net This hybrid approach allows for the simulation of large, complex systems while still accurately describing the electronic changes of the chemical reaction. rsc.orgnih.gov

For sulfoxide transformations, QM/MM studies can reveal how an enzyme's active site stabilizes the transition state through specific interactions like hydrogen bonds, thereby lowering the activation barrier and accelerating the reaction. researchgate.net For example, a QM/MM study of sulfite oxidase showed that an intricate hydrogen-bond network is crucial for lowering the reaction barrier from what it would be in the gas phase. researchgate.net These methods are indispensable for understanding enzyme-catalyzed reactions or reactions where the solvent plays a critical role in the mechanism.

Synthetic Utility and Broader Applications in Complex Molecule Synthesis

Role as Intermediates in the Synthesis of Diverse Organic Structures

(But-2-ene-1-sulfinyl)benzene and related allylic sulfoxides serve as pivotal intermediates in organic synthesis, primarily due to the versatile reactivity of the sulfoxide (B87167) functional group. thieme-connect.com The sulfoxide group can be readily transformed into other functionalities, and its presence can influence the stereochemical outcome of reactions at nearby centers. researchgate.net

One of the most prominent reactions involving allylic sulfoxides is the acs.orgacs.org-sigmatropic rearrangement , often referred to as the Mislow-Evans rearrangement. researchgate.netacs.org This process involves the conversion of an allylic sulfoxide to an allylic alcohol, a transformation that proceeds with a high degree of stereocontrol. acs.org This rearrangement is a cornerstone of its utility, providing a reliable method for the synthesis of chiral allylic alcohols, which are themselves valuable precursors for a multitude of other compounds. researchgate.netacs.org

Furthermore, the sulfoxide moiety can be manipulated through various other reactions. For instance, it can be oxidized to the corresponding sulfone or reduced to the sulfide (B99878). These transformations alter the electronic properties and reactivity of the molecule, opening up different synthetic pathways. The development of new methods for the synthesis of allylic sulfoxides, such as the reaction of alkenes with sulfinyl chlorides or the oxidation of allylic sulfides, has further expanded their accessibility and utility in organic synthesis. thieme-connect.com

Applications in the Total Synthesis of Natural Products and Bioactive Molecules

The unique reactivity of allylic sulfoxides, including (but-2-ene-1-sulfinyl)benzene, has been harnessed in the total synthesis of numerous natural products and biologically active molecules. researchgate.netacs.org The ability to introduce functionality with stereochemical control is particularly valuable in the construction of complex, polyfunctionalized targets. researchgate.net

Access to Enantiopure Allylic Alcohols, α-Hydroxy Ketones, and Diols

A key application of (but-2-ene-1-sulfinyl)benzene lies in its ability to provide access to enantiopure allylic alcohols through the Mislow-Evans rearrangement. researchgate.netacs.org This reaction is highly stereospecific, allowing for the transfer of chirality from the sulfur atom of the sulfoxide to a carbon atom in the resulting allylic alcohol. acs.org The resulting enantiomerically enriched allylic alcohols are versatile synthetic intermediates. organic-chemistry.org

These allylic alcohols can be further transformed into other important structural motifs. For example, ozonolysis of the double bond in the allylic alcohol can lead to the formation of α-hydroxy ketones . organic-chemistry.org This two-step sequence, starting from the allylic sulfoxide, provides a powerful method for the asymmetric synthesis of these valuable compounds. organic-chemistry.orgyoutube.com

Furthermore, the double bond of the allylic alcohol can be dihydroxylated to produce diols . nih.gov This transformation adds another layer of functionality to the molecule, opening up pathways to polyhydroxylated compounds which are common structural features in many natural products. nih.gov The ability to generate these three classes of compounds—allylic alcohols, α-hydroxy ketones, and diols—from a single precursor highlights the synthetic power of (but-2-ene-1-sulfinyl)benzene.

Starting MaterialKey TransformationProduct Class
(But-2-ene-1-sulfinyl)benzene acs.orgacs.org-Sigmatropic RearrangementEnantiopure Allylic Alcohols
Enantiopure Allylic AlcoholOzonolysisα-Hydroxy Ketones
Enantiopure Allylic AlcoholDihydroxylationDiols

Synthesis of Nitrogen-Containing Heterocycles and Derivatives

The synthetic utility of (but-2-ene-1-sulfinyl)benzene and its derivatives extends to the synthesis of nitrogen-containing heterocycles, which are a prevalent class of compounds in medicinal chemistry and natural products. kit.edunih.gov The strategic incorporation and manipulation of the sulfoxide group can facilitate the construction of these ring systems.

One approach involves the use of the sulfoxide as a handle to introduce nitrogen-containing functionalities. For instance, the allylic alcohol derived from the rearrangement of (but-2-ene-1-sulfinyl)benzene can be converted into an amine, which can then participate in cyclization reactions to form various nitrogen heterocycles. researchgate.net In some cases, the sulfoxide itself can be a part of a more complex starting material that undergoes a cascade of reactions to build the heterocyclic core. acs.org The reactivity of sulfur ylides, which can be generated from sulfonium (B1226848) salts derived from sulfoxides, has been exploited in multicomponent reactions to synthesize polysubstituted imidazoles and imidazolones. acs.org

Formation of Functionalized Cyclic Systems (e.g., Dihydropyrans)

(But-2-ene-1-sulfinyl)benzene and related sulfoxides are instrumental in the stereoselective synthesis of functionalized cyclic systems, such as dihydropyrans. acs.orgnih.gov These six-membered oxygen-containing heterocycles are found in a variety of natural products with significant biological activity.

The synthesis of dihydropyrans often involves an intramolecular cyclization of a sulfinyl-containing precursor. For example, a base-promoted cyclization of an enantiopure sulfinyl dienol, which can be derived from precursors related to (but-2-ene-1-sulfinyl)benzene, can afford allylic sulfinyl dihydropyrans with high selectivity. acs.orgnih.gov The sulfinyl group in these products can then be further manipulated. For instance, oxidation to the sulfone followed by reaction with an organocuprate can lead to the introduction of a new substituent at a specific position with good stereocontrol. nih.gov These functionalized dihydropyrans serve as valuable intermediates for the synthesis of more complex polyhydroxylated tetrahydropyrans. nih.gov

Development of New Synthetic Methodologies Based on Sulfoxide Reactivity

The study of (but-2-ene-1-sulfinyl)benzene and other sulfoxides has not only provided access to complex molecules but has also spurred the development of new synthetic methodologies. acs.org The unique reactivity of the sulfoxide group continues to be a source of inspiration for the design of novel chemical transformations.

The Pummerer reaction and its variants are a classic example of sulfoxide-based methodology. acs.org While the classical Pummerer reaction involves the rearrangement of a sulfoxide with an acylating agent, recent developments have expanded its scope to include aromatic Pummerer-type reactions. acs.org These reactions allow for the functionalization of aromatic rings under the direction of a sulfoxide group. acs.org

Furthermore, the ability of sulfoxides to act as chiral auxiliaries has been a major driving force in the development of asymmetric synthetic methods. researchgate.net The chirality at the sulfur atom can effectively control the stereochemical outcome of a wide range of reactions, including additions to carbonyls and conjugate additions. The ongoing exploration of sulfoxide chemistry promises to yield even more powerful and selective synthetic tools for the construction of complex organic molecules.

Future Research Directions in but 2 Ene 1 Sulfinyl Benzene Chemistry

Emerging Synthetic Strategies for Highly Functionalized Allylic Sulfoxides

The development of new methods for the stereoselective synthesis of chiral sulfoxides is a primary objective for chemists in numerous sectors. rsc.org While the asymmetric oxidation of prochiral sulfides is a well-established method, particularly for aryl methyl sulfoxides, there is a growing need for strategies that can produce more complex and highly functionalized allylic sulfoxides. researchgate.net

Future efforts will likely concentrate on the following areas:

Palladium-Catalyzed Arylation/Alkenylation of Sulfenate Anions: Recent progress has demonstrated the utility of palladium catalysis for the reaction of sulfenate anions with aryl and alkenyl bromides. acs.org This method allows for the creation of enantioenriched sulfoxides. Further development of this strategy could involve expanding the scope of both the sulfenate anion precursors and the coupling partners. The use of novel chiral ligands to improve enantioselectivity will be a key area of investigation. acs.org

Desymmetrization of Achiral Sulfoxides: Nucleophilic displacement at the sulfur atom offers a pathway for the desymmetrization of achiral sulfoxides, providing another route to optically active products. rsc.org Research into new chiral nucleophiles and reaction conditions that can enhance the efficiency and enantioselectivity of this process is anticipated.

Organocatalytic Sulfoxidation: While progress has been slower than anticipated, organocatalysis remains a promising avenue for the asymmetric oxidation of sulfides. acs.org The development of new, highly active, and selective organocatalysts, such as those derived from flavins or BINOL-based phosphoric acids, could provide a metal-free alternative for the synthesis of chiral allylic sulfoxides. acs.org

A comparison of emerging strategies highlights the trade-offs between different approaches.

Synthetic StrategyAdvantagesCurrent Limitations/Future Research Focus
Pd-Catalyzed Arylation Good for aryl/alkenyl sulfoxides.Requires pre-generation of sulfenate anions; expand substrate scope; develop more effective chiral ligands. acs.org
Desymmetrization Utilizes readily available achiral precursors.Often requires stoichiometric chiral reagents; improve enantioselectivity and catalytic turnover. rsc.org
Organocatalytic Oxidation Metal-free, potentially "greener".Lower catalytic activity for some substrates; improve enantioselectivity for a wider range of sulfides. acs.org

Advanced Computational Modeling for Predictable Stereocontrol

The stereochemical outcome of reactions involving allylic sulfoxides, such as the rsc.orgnih.gov-sigmatropic rearrangement to allylic sulfenates, is highly dependent on the conformation of the transition state. nih.gov Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting this stereocontrol.

Future research will focus on:

Developing More Accurate Predictive Models: By refining computational methods and parameters, researchers aim to create models that can accurately predict the diastereoselectivity and enantioselectivity of reactions involving (But-2-ene-1-sulfinyl)benzene and its derivatives. This includes modeling the influence of substituents, solvents, and catalyst structures on the transition state energies.

In Silico Ligand Design: Computational screening of virtual libraries of chiral ligands for catalytic systems can accelerate the discovery of new, highly effective catalysts. This approach can identify promising ligand candidates before committing to their synthesis and experimental testing.

Understanding Reaction Mechanisms: Detailed computational studies can provide deep insights into the mechanisms of complex transformations. For example, modeling the entire catalytic cycle of a palladium-catalyzed allylic substitution can reveal the origins of regioselectivity and enantioselectivity, guiding the rational design of improved catalysts. acs.org

The accurate prediction of stereochemical outcomes is complicated by phenomena like the self-disproportionation of enantiomers (SDE), which can lead to incorrect interpretations of experimental results. rsc.org Future computational models must also begin to account for such complexities in the solid state or during chromatographic purification.

Exploration of Novel Catalytic Systems for Sulfoxide (B87167) Transformations

The sulfoxide group is not merely a chiral auxiliary; it can also actively participate in and direct catalytic transformations. Research into novel catalytic systems that exploit the unique reactivity of the sulfoxide moiety is a burgeoning area.

Key future directions include:

Sulfoxide-Ligated Palladium Catalysis: The use of sulfoxides as ligands for palladium(II) catalysts has been shown to promote C-H oxidation and control regioselectivity in the synthesis of allylic acetates. nih.gov Further exploration could involve designing chiral sulfoxide ligands derived from (But-2-ene-1-sulfinyl)benzene to induce enantioselectivity in C-H functionalization reactions.

Biocatalytic Reductions and Oxidations: Enzymes offer a green and highly selective alternative for sulfoxide transformations. Sulfoxide reductases can be used for the kinetic resolution of racemic sulfoxides to produce enantiopure compounds. nih.gov Future work will involve enzyme engineering and directed evolution to improve the substrate scope, activity, and stability of these biocatalysts for industrial applications. nih.govresearchgate.net Similarly, monooxygenases are being engineered for the highly enantioselective oxidation of sulfides. acs.org

Iron-Catalyzed Functional Group Transfer: A sustainable method using an earth-abundant iron catalyst has been developed for the chemoselective transformation of organic sulfides to sulfoxides in water. nih.gov This strategy, which utilizes a hydroxylamine-derived oxidant, shows broad functional group tolerance and operates under mild conditions, aligning with the principles of green chemistry. nih.gov Expanding this methodology to the asymmetric synthesis of allylic sulfoxides is a logical and important next step.

The table below summarizes the potential of different catalytic approaches.

Catalytic SystemTransformationPotential AdvantagesFuture Research Focus
Palladium/Sulfoxide Ligand C-H Oxidation/Allylic AcetoxylationControls regioselectivity, high functional group tolerance. nih.govDesign of chiral sulfoxide ligands for asymmetric catalysis.
Sulfoxide Reductases Kinetic Resolution (Reduction)High enantioselectivity, green process. nih.govEnzyme engineering for broader substrate scope and improved catalytic performance. nih.gov
Iron Catalysis Sulfide (B99878) OxidationSustainable (earth-abundant metal), operates in water. nih.govDevelopment of asymmetric versions for chiral sulfoxide synthesis.

Integration of Sulfoxide Chemistry in Flow Chemistry and Sustainable Synthesis

To meet the demands of modern chemical manufacturing, synthetic methodologies must be scalable, safe, and sustainable. The integration of allylic sulfoxide chemistry into continuous flow processes and other green synthetic frameworks is a critical future direction.

Flow Chemistry for Sulfide Oxidation: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety (especially when using hazardous oxidants), precise control over reaction parameters, and improved scalability. researchgate.netrsc.org Photocatalytic methods for sulfide oxidation using green solvents and molecular oxygen as the oxidant have been successfully implemented in flow systems. rsc.org Applying these techniques to the asymmetric synthesis of (But-2-ene-1-sulfinyl)benzene could enable safer, more efficient, and scalable production.

Sustainable Solvents and Reagents: There is a strong drive to replace traditional, hazardous solvents and reagents with greener alternatives. Research into performing sulfoxide synthesis and transformations in water, ionic liquids, or under solvent-free conditions is gaining traction. acs.orgnih.gov The iron-catalyzed sulfoxidation in water is a prime example of this trend. nih.gov

The adoption of these technologies will not only make the synthesis of compounds like (But-2-ene-1-sulfinyl)benzene more environmentally friendly but also more economically viable for large-scale applications.

Q & A

Basic: What are the established synthetic routes for (But-2-ene-1-sulfinyl)benzene, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of sulfinyl alkenes like (But-2-ene-1-sulfinyl)benzene typically involves dehydration of alcohols followed by sulfinylation. For example, but-2-enol derivatives can undergo acid-catalyzed dehydration (e.g., H₂SO₄ or H₃PO₄) at 80–120°C to form the alkene intermediate, which is then treated with a sulfinylating agent (e.g., thionyl chloride or a chiral sulfoxide precursor). Elevated temperatures and anhydrous conditions are critical to minimize side reactions like oxidation or polymerization .
Key factors affecting yield:

  • Catalyst choice: Strong acids may increase dehydration efficiency but risk over-sulfinylation.
  • Solvent polarity: Non-polar solvents (e.g., toluene) favor alkene stability, while polar aprotic solvents (e.g., DCM) enhance sulfinyl group incorporation.

Basic: How can researchers characterize the stereochemical configuration of the sulfinyl group in (But-2-ene-1-sulfinyl)benzene?

Answer:
Chiral chromatography (e.g., HPLC with a chiral stationary phase) and circular dichroism (CD) spectroscopy are standard for determining enantiomeric excess and absolute configuration. For example, CD spectra of sulfinyl compounds exhibit distinct Cotton effects near 250–300 nm, correlating with the R or S configuration. X-ray crystallography is definitive but requires high-purity crystals .
Validation tip: Cross-validate results using both spectroscopic and chromatographic methods to address potential artifacts from impurities.

Advanced: How do competing reaction pathways (e.g., sulfoxide vs. sulfone formation) impact the synthesis of (But-2-ene-1-sulfinyl)benzene, and how can these be mitigated?

Answer:
Sulfinyl compounds are prone to oxidation under aerobic conditions or in the presence of peroxides, leading to sulfone byproducts. Kinetic control strategies are essential:

  • Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid in stoichiometric amounts) to limit over-oxidation.
  • Conduct reactions under inert atmospheres (N₂/Ar) and monitor progress via TLC or in situ IR spectroscopy for real-time detection of sulfone formation .
    Data contradiction example: Discrepancies in reported yields often arise from unaccounted trace oxygen in reaction setups. Replicate experiments with strict oxygen exclusion to resolve inconsistencies .

Advanced: What analytical challenges arise when quantifying trace impurities in (But-2-ene-1-sulfinyl)benzene, and how can they be addressed?

Answer:
Common impurities include residual solvents (e.g., toluene), unreacted alkene precursors, and sulfone derivatives. Methodological solutions:

  • GC-MS with derivatization : Derivatize sulfinyl groups with trifluoroacetic anhydride to enhance volatility and detection limits.
  • HPLC with dual detection (UV/ELSD) : Use a C18 column and a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6) to separate polar and non-polar impurities .
    Critical consideration: Calibrate instruments with spiked samples to account for matrix effects.

Advanced: How does the electronic nature of the sulfinyl group influence the reactivity of (But-2-ene-1-sulfinyl)benzene in Diels-Alder or Michael addition reactions?

Answer:
The sulfinyl group acts as an electron-withdrawing director , polarizing the alkene for regioselective cycloadditions. For example, in Diels-Alder reactions, the sulfinyl moiety increases the electrophilicity of the dienophile, favoring endo selectivity. Computational studies (DFT) show that sulfinyl oxygen lone pairs stabilize transition states, reducing activation energy by ~15–20 kJ/mol compared to non-sulfinylated analogs .
Experimental validation: Compare reaction rates and regioselectivity with control compounds (e.g., sulfone or sulfide analogs).

Advanced: What safety protocols are critical for handling (But-2-ene-1-sulfinyl)benzene due to its reactive sulfinyl group?

Answer:

  • Storage : Store under nitrogen at –20°C in amber glass to prevent oxidation and light-induced degradation.
  • Waste disposal : Neutralize residual compounds with aqueous NaHCO₃ before transferring to halogenated waste containers. Avoid mixing with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • PPE : Use nitrile gloves and fume hoods; sulfinyl compounds may cause skin irritation or respiratory sensitization.

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfinyl benzene derivatives?

Answer:
Discrepancies often stem from variability in:

  • Purity : Impurities >1% can skew enzyme inhibition assays (e.g., false positives in serine protease studies).
  • Assay conditions : Buffer pH (e.g., Tris vs. phosphate) affects sulfinyl group protonation and binding affinity.
    Mitigation strategy:
  • Replicate assays using independently synthesized batches of (But-2-ene-1-sulfinyl)benzene.
  • Include positive controls (e.g., known protease inhibitors) and report IC₅₀ values with error margins .

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